molecular formula C12H12N4O B2824660 N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide CAS No. 1468586-56-2

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide

Cat. No.: B2824660
CAS No.: 1468586-56-2
M. Wt: 228.255
InChI Key: VMYQVUIMSHNALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the cyanomethyl group: The benzimidazole derivative is then reacted with a cyanomethylating agent, such as chloroacetonitrile, in the presence of a base like sodium hydride or potassium carbonate.

    Acetamide formation: Finally, the cyanomethylated benzimidazole is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the cyanomethyl or acetamide groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The cyanomethyl and acetamide groups may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-(1H-benzimidazol-2-yl)acetamide
  • N-(Cyanomethyl)-2-(2-chlorobenzimidazol-1-yl)acetamide
  • N-(Cyanomethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide

Uniqueness

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide is unique due to the presence of the 2-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy compared to other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-9-15-10-4-2-3-5-11(10)16(9)8-12(17)14-7-6-13/h2-5H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYQVUIMSHNALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.